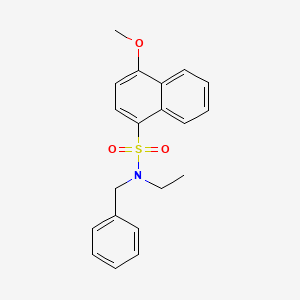

N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-3-21(15-16-9-5-4-6-10-16)25(22,23)20-14-13-19(24-2)17-11-7-8-12-18(17)20/h4-14H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBCBXBTBAESAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide typically involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with N-benzyl-N-ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Types of Reactions:

Oxidation: The methoxy group on the naphthalene ring can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

- Oxidation of the methoxy group can lead to the formation of 4-formylnaphthalene-1-sulfonamide or 4-carboxynaphthalene-1-sulfonamide.

- Reduction of the sulfonamide group can lead to the formation of N-benzyl-N-ethyl-4-methoxynaphthylamine.

- Substitution reactions can lead to a variety of benzyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been evaluated for their ability to inhibit cancer cell proliferation. In one study, sulfonamide derivatives demonstrated promising activity against various cancer cell lines, highlighting their potential as lead compounds in drug development for cancer therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research has shown that certain sulfonamide derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. For example, compounds that share structural similarities with this compound have been noted for their ability to inhibit nitric oxide production in macrophages, a key factor in inflammatory responses .

Biochemical Applications

Enzyme Inhibition

this compound and its analogs have been studied for their enzyme inhibitory activities. Specifically, they have shown potential as inhibitors of carbonic anhydrases, which are enzymes involved in various physiological processes. The structure-activity relationship (SAR) studies indicate that modifications to the benzyl and naphthalene moieties can significantly affect inhibitory potency .

Drug Development

The compound serves as a valuable scaffold in drug design due to its unique structural features. Researchers are exploring its derivatives as potential therapeutic agents targeting specific diseases, including pain management and metabolic disorders. The versatility of the sulfonamide group allows for further functionalization, which can enhance biological activity and selectivity .

Pharmacological Insights

Potential as a Pain Management Agent

Sulfonamide derivatives, including this compound, have been identified as potential Nav1.7 inhibitors. Nav1.7 is a sodium channel implicated in pain signaling pathways; thus, targeting this channel could lead to new analgesic treatments. Studies suggest that these compounds may offer a novel approach to pain management without the side effects commonly associated with traditional analgesics .

Case Studies

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. The benzyl and ethyl groups may enhance the binding affinity and specificity of the compound to its target enzyme.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Effects

The table below compares the target compound with structurally related sulfonamides, emphasizing differences in aromatic systems, substituents, and reported properties:

Key Observations:

Benzene-based analogs (e.g., ) are smaller, which may improve solubility but reduce binding affinity in certain contexts.

Substituent Effects :

- Methoxy vs. Methyl : The 4-methoxy group in the target compound is more polarizable than the 4-methyl group in ’s benzene analog, likely improving solubility and electronic interactions.

- N-Substituents : Benzyl and ethyl groups on the sulfonamide nitrogen (shared with ) are associated with pharmacological activities such as antibacterial and diuretic effects .

Physicochemical and Pharmacological Implications

- Solubility : The methoxy group in the target compound may enhance aqueous solubility compared to methyl-substituted analogs (e.g., ). However, the naphthalene core’s hydrophobicity could offset this advantage.

- Bioactivity : Benzyl/ethyl N-substituents are linked to antibacterial and diuretic activities in benzene-based sulfonamides . The naphthalene system’s extended aromaticity might further optimize binding to hydrophobic pockets in biological targets.

- Synthetic Accessibility : and highlight methods for synthesizing naphthalene sulfonamides, such as hydrogenation () and nucleophilic substitution (). The target compound likely follows similar routes, involving sulfonylation of a naphthalene amine followed by alkylation.

Structural and Crystallographic Insights

- Crystallography : Programs like SHELXL () and ORTEP-3 () are widely used for structural determination of sulfonamides. For example, ’s benzene derivative was characterized using such tools, revealing planar aromatic systems and sulfonamide geometry. The target compound’s structure, if resolved, would likely exhibit similar features but with naphthalene-induced torsional adjustments.

Biological Activity

N-benzyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a methoxy group and a sulfonamide functional group. This structure is significant as it influences the compound's interaction with biological targets. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis, thereby providing a basis for its antibacterial properties.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes. Notably, it targets dihydropteroate synthase, an enzyme involved in the folate biosynthesis pathway in bacteria. By mimicking PABA, this compound can effectively inhibit bacterial growth and proliferation, leading to its potential use as an antibacterial agent.

Antibacterial Properties

This compound has been evaluated for its antibacterial activity against various strains of bacteria. Research indicates that compounds with sulfonamide groups exhibit significant inhibitory effects on bacterial growth. The structure of this compound enhances its binding affinity to the target enzyme, which is critical for its antibacterial efficacy .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting microtubule dynamics and affecting cell cycle progression. For instance, it has been shown to induce cell cycle arrest at the G2/M phase in SGC-7901 cells, highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds is essential. The following table summarizes key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Sulfonamide group, methoxy substituent | Antibacterial, anticancer |

| N-benzyl-N-methylethanolamine | Lacks sulfonamide group | Limited biological activity |

| N-ethyl-4-methoxybenzamide | No naphthalene core | Lower potency against bacteria |

This comparison illustrates that the presence of both the naphthalene structure and the sulfonamide group in this compound significantly enhances its biological activity compared to other related compounds.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antibacterial Study : A study demonstrated that this compound inhibited bacterial growth in vitro against strains such as E. coli and Staphylococcus aureus, showcasing its potential as an antibacterial agent.

- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that this compound exhibited significant cytotoxic effects on various cancer cell lines, including HeLa and MCF-7, with IC50 values indicating potent activity .

- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to dihydropteroate synthase, providing insights into its mechanism of action at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.